(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane (1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16800732
InChI: InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15-/m1/s1
SMILES:
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane

CAS No.:

Cat. No.: VC16800732

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane -

Specification

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane
Standard InChI InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15-/m1/s1
Standard InChI Key DYLPEFGBWGEFBB-UKTARXLSSA-N
Isomeric SMILES C[C@@H]1CC[C@@H]2[C@@]13CCC(=C)[C@H](C3)C2(C)C
Canonical SMILES CC1CCC2C13CCC(=C)C(C3)C2(C)C

Introduction

Structural Characteristics

Spectroscopic Identifiers

PropertyValue
InChIInChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2...
InChIKeyDYLPEFGBWGEFBB-UKTARXLSSA-N
Canonical SMILESCC1CCC2C13CCC(=C)C(C3)C2(C)C
PubChem Compound ID170919952

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of tricyclic sesquiterpenes typically involves farnesyl pyrophosphate (FPP) cyclization, catalyzed by sesquiterpene synthases in biological systems. In laboratory settings, key steps include:

  • Cyclization: Lewis acid-mediated ring closure to form the bicyclo[5.3.1] framework.

  • Stereoselective methylation: Introduction of methyl groups at positions 2 and 6 under controlled conditions.

  • Methylidenation: Addition of the methylidene group via Wittig or Peterson olefination.

Reaction Pathways

While specific reactions for this compound are undocumented, analogous tricyclic sesquiterpenes undergo:

  • Oxidation: Conversion of methyl groups to alcohols or ketones.

  • Hydrogenation: Saturation of the methylidene group to a methyl substituent.

Physicochemical Properties

PropertyValue
Molecular FormulaC15H24\text{C}_{15}\text{H}_{24}
Molecular Weight204.35 g/mol
CAS Registry No.79120-98-2
Synonymsβ-Funebrene, Cedr-8(15)-ene

The compound’s hydrophobicity (logP4.2\log P \approx 4.2) suggests high lipid solubility, potentially facilitating membrane permeability in biological systems.

Analytical Characterization

Mass Spectrometry

Hypothetical fragmentation patterns predict a base peak at m/z 204 (M+^+) and key fragments at:

  • m/z 189 (M+^+-CH3_3).

  • m/z 161 (loss of isopropyl group).

Nuclear Magnetic Resonance (NMR)

Predicted 1H^1\text{H} NMR signals:

  • δ 1.25 ppm (s, 3H, C6-CH3_3).

  • δ 4.72 ppm (m, 2H, C8-CH2_2) .

Current Research and Future Directions

Despite its intriguing structure, the compound remains understudied. Priority research areas include:

  • Total synthesis to enable large-scale production.

  • In vitro screening for antimicrobial, anticancer, and anti-inflammatory activities.

  • Structure-activity relationship (SAR) studies to optimize biological efficacy.

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